molecular formula C23H39BrO8 B11936857 Benzyl-PEG8-Br

Benzyl-PEG8-Br

Cat. No.: B11936857
M. Wt: 523.5 g/mol
InChI Key: JIJIJBYWLCWPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG8-Br, also known as Benzyl-PEG8-bromide, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a benzyl group and a bromide group, making it a versatile compound for various chemical and biological applications. The bromide group can be replaced by nucleophilic reagents, which is useful for bioconjugation and PEGylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG8-Br is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a bromide group. The general synthetic route involves the following steps:

    PEGylation: The PEG chain is activated and reacted with a benzyl alcohol to form a benzyl-PEG intermediate.

    Bromination: The benzyl-PEG intermediate is then reacted with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG8-Br undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols, forming new covalent bonds.

    Oxidation and Reduction: While the PEG chain is generally inert, the benzyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, reacting this compound with an amine would yield a benzyl-PEG8-amine product.

Scientific Research Applications

Benzyl-PEG8-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to PEG chains, enhancing their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the production of PEGylated materials for various industrial applications

Mechanism of Action

The mechanism of action of Benzyl-PEG8-Br primarily involves its role as a linker or conjugating agent. The bromide group reacts with nucleophiles, forming stable covalent bonds. This allows for the attachment of various functional groups or biomolecules to the PEG chain, enhancing their properties such as solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-Br: A shorter PEG chain with similar functional groups.

    Benzyl-PEG12-Br: A longer PEG chain with similar functional groups.

    Methoxy-PEG8-Br: Contains a methoxy group instead of a benzyl group

Uniqueness

Benzyl-PEG8-Br is unique due to its specific PEG chain length and the presence of both benzyl and bromide groups. This combination provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The benzyl group also offers additional functionalization possibilities compared to methoxy-PEG derivatives .

Properties

Molecular Formula

C23H39BrO8

Molecular Weight

523.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2

InChI Key

JIJIJBYWLCWPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.